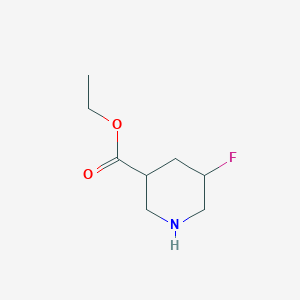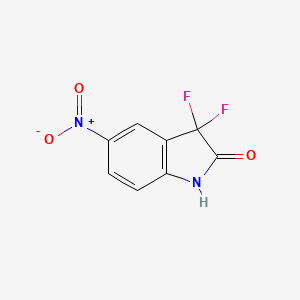
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a 1,1-difluoroethyl group at position 6. It has a molecular formula of C6H4Cl2F2N2 and a molecular weight of 213.01 g/mol .
Méthodes De Préparation
The synthesis of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-dichloro-2-methylthiopyrimidine as a precursor. This compound undergoes sequential substitution reactions under Suzuki conditions, using phenylboronic acid in the presence of triphenylphosphine and palladium acetate . Industrial production methods may involve similar chlorination and substitution reactions, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted pyrimidines.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, pyrimidines generally can undergo such reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include phenylboronic acid, triphenylphosphine, and palladium acetate for substitution reactions.
Applications De Recherche Scientifique
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in various chemical reactions and studies.
Biology and Medicine: Pyrimidine derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be used in the development of new drugs targeting these activities.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine involves its interaction with biological targets, such as enzymes and receptors. Pyrimidine derivatives often inhibit specific enzymes or modulate receptor activities, leading to their therapeutic effects. For example, they may inhibit DNA topoisomerase II, an enzyme crucial for DNA replication, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine include other substituted pyrimidines, such as:
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-5-trifluoromethylpyrimidine
These compounds share the pyrimidine core structure but differ in their substituents, which can significantly alter their chemical properties and biological activities. The presence of the 1,1-difluoroethyl group in this compound makes it unique, potentially offering distinct reactivity and applications .
Propriétés
IUPAC Name |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2F2N2/c1-6(9,10)3-2-4(7)12-5(8)11-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYZNBTXZQNJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC(=N1)Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














